2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride
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Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific targets in the Leishmania and Plasmodium species.
Mode of Action
A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Leishmania and Plasmodium species.
Result of Action
A related compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-4-yl)ethanol hydrochloride
- 4-Amino-1H-pyrazole
- 1H-pyrazole-4-carboxylic acid
Uniqueness
2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, often referred to as 4-amino-1H-pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial properties. Below is a detailed examination of its biological activity, including data tables and relevant research findings.
Overview of Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation through various mechanisms.
- Antimicrobial Effects : The compound has demonstrated activity against a range of microbial pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of several cancer types, including:
Cancer Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Lung Cancer | A549 | 5.33 | |
Breast Cancer | MDA-MB-231 | 54.25% growth inhibition | |
Liver Cancer | HepG2 | 38.44% growth inhibition | |
Cervical Cancer | HeLa | 38.44% growth inhibition |
The mechanism of action involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax, indicating a pro-apoptotic effect .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory activity, showing promising results in various assays:
Assay Type | Activity (%) | Standard Drug | Reference |
---|---|---|---|
TNF-α Inhibition | 61–85% | Dexamethasone | |
IL-6 Inhibition | 76–93% | Dexamethasone |
These results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Effects
The antimicrobial activity of this compound has been explored against various pathogens:
Pathogen | Activity | Standard Drug | Reference |
---|---|---|---|
Escherichia coli | Good activity | Ampicillin | |
Staphylococcus aureus | Good activity | Amoxicillin | |
Candida albicans | Moderate activity | Ketoconazole |
These findings indicate that the compound could be useful in treating infections caused by these pathogens.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammatory pathways.
- Receptor Binding : It interacts with various receptors to modulate signaling pathways associated with cell proliferation and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including this compound. For instance:
- A study reported that this compound showed significant cytotoxicity against multiple cancer cell lines while sparing normal fibroblasts, indicating selective toxicity towards cancer cells .
- Another investigation focused on its anti-inflammatory properties, demonstrating effective inhibition of TNF-α and IL-6 production in vitro, suggesting its potential utility in inflammatory disorders .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPWSAKMRSSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.